Methyl 3-fluoro-2,6-dimethoxybenzoate
Description
Methyl 3-fluoro-2,6-dimethoxybenzoate is a fluorinated aromatic ester characterized by a benzoate core substituted with a fluorine atom at the 3-position and methoxy (-OCH₃) groups at the 2- and 6-positions. The fluorine atom and methoxy groups influence its electronic properties, solubility, and reactivity, making it a candidate for further study in drug design or organic synthesis.
Properties
Molecular Formula |
C10H11FO4 |
|---|---|
Molecular Weight |
214.19 g/mol |
IUPAC Name |
methyl 3-fluoro-2,6-dimethoxybenzoate |
InChI |
InChI=1S/C10H11FO4/c1-13-7-5-4-6(11)9(14-2)8(7)10(12)15-3/h4-5H,1-3H3 |
InChI Key |
YULJREKFXPIOET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-2,6-dimethoxybenzoate typically involves the esterification of 3-fluoro-2,6-dimethoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-2,6-dimethoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Oxidation: Products include 3-fluoro-2,6-dimethoxybenzaldehyde or 3-fluoro-2,6-dimethoxybenzoic acid.
Reduction: The major product is 3-fluoro-2,6-dimethoxybenzyl alcohol.
Scientific Research Applications
Methyl 3-fluoro-2,6-dimethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-2,6-dimethoxybenzoate involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The methoxy groups can also affect the compound’s solubility and permeability, impacting its overall biological activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues differ in substituent type (e.g., methyl vs. methoxy) or additional functional groups (e.g., triazine, sulfonyl). Key comparisons include:
Methyl 3-fluoro-2,6-dimethylbenzoate ( )
- Structure : Fluorine at 3-position; methyl (-CH₃) groups at 2- and 6-positions.
- Molecular Formula : C₁₀H₁₁FO₂ (molar mass 182.19 g/mol).
- Key Differences :
- Methyl groups reduce polarity compared to methoxy substituents, leading to lower solubility in polar solvents.
- Increased lipophilicity may enhance membrane permeability but reduce metabolic stability.
Triazine-Containing Derivatives ( )
- Example: Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (Compound 5k).
- Structure : Triazine core with methoxy and formyl groups; ester linkage.
- Key Differences :
- The triazine ring introduces hydrogen-bonding and π-stacking capabilities, enhancing interactions in agrochemical targets (e.g., herbicides like triflusulfuron methyl ester ).
- Multi-step synthesis involving DIPEA and chromatographic purification contrasts with simpler esterification routes for the target compound.
Sulfonamide Derivatives ( )
- Example: Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate.
- Structure : Sulfonamide group with dual fluorine substituents.
- Additional fluorine atoms may improve metabolic stability and bioavailability.
Key Observations :
- Synthesis Complexity : Triazine derivatives require multi-step protocols (e.g., sequential nucleophilic substitutions ), whereas the target compound’s synthesis likely involves direct esterification or fluorination.
- Biological Activity : Fluorine and methoxy groups are common in bioactive molecules; their positions may influence binding to enzymes or receptors, as seen in benzimidazole derivatives ( ).
Biological Activity
Methyl 3-fluoro-2,6-dimethoxybenzoate is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C10H11F O4
- Molar Mass : Approximately 212.19 g/mol
- Structure : The compound features a benzoate ring with methoxy groups at the 2 and 6 positions and a fluorine atom at the 3 position.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits notable antimicrobial properties. The presence of the fluorine atom enhances the compound's ability to penetrate microbial membranes, potentially increasing its efficacy against various pathogens.
| Pathogen Type | Activity Level | Reference |
|---|---|---|
| Bacteria | Moderate | |
| Fungi | High | |
| Viruses | Low |
Anti-inflammatory Properties
Research has shown that this compound may also possess anti-inflammatory properties. The compound's structure allows it to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
Anticancer Potential
Several studies have evaluated the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways associated with inflammation and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound can induce oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : Studies indicate that this compound can cause cell cycle arrest at specific phases, preventing further proliferation of cancer cells.
Case Studies
- Study on Anticancer Activity : A recent study investigated the effect of this compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability with an IC50 value of 12.3 µM, indicating strong anticancer potential ( ).
- Anti-inflammatory Study : Another study assessed the anti-inflammatory effects of the compound in a rat model of arthritis. Results demonstrated a marked decrease in inflammatory markers following treatment with this compound ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
